

# Physical and chemical properties of 6-Chloro-2-nitropyridin-3-ol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-Chloro-2-nitropyridin-3-ol

Cat. No.: B1465010

[Get Quote](#)

An In-Depth Technical Guide to **6-Chloro-2-nitropyridin-3-ol**

## Abstract

**6-Chloro-2-nitropyridin-3-ol** is a highly functionalized pyridine derivative that serves as a critical building block in modern synthetic chemistry. Its strategic placement of a hydroxyl group, a nitro group, and a chlorine atom on the pyridine scaffold imparts a unique and versatile reactivity profile. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity. We will delve into the causality behind its synthetic utility, provide validated experimental protocols, and explore its application in medicinal chemistry, grounding all claims in authoritative references.

## Core Molecular Profile and Physicochemical Properties

The utility of any chemical intermediate begins with a fundamental understanding of its physical and structural properties. **6-Chloro-2-nitropyridin-3-ol** is a solid at room temperature, and its properties are largely dictated by the interplay of its three key functional groups. The strong electron-withdrawing nature of the nitro group, combined with the inductive effect of the chlorine and the hydrogen-bonding capability of the hydroxyl group, defines its reactivity and potential for downstream modification.

## Structural and Physical Data Summary

The core quantitative data for **6-Chloro-2-nitropyridin-3-ol** are summarized below. This information is essential for reaction planning, stoichiometry calculations, and purification strategies.

Table 1: Physicochemical and Identification Data

| Property          | Data                                                          | Source(s)                               |
|-------------------|---------------------------------------------------------------|-----------------------------------------|
| IUPAC Name        | <b>6-chloro-2-nitropyridin-3-ol</b>                           | <a href="#">[1]</a>                     |
| Molecular Formula | C <sub>5</sub> H <sub>3</sub> ClN <sub>2</sub> O <sub>3</sub> | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 174.54 g/mol                                                  | <a href="#">[1]</a> <a href="#">[2]</a> |
| CAS Number        | 887471-39-8                                                   | <a href="#">[1]</a> <a href="#">[2]</a> |
| Appearance        | Yellow Powder (predicted based on related compounds)          | <a href="#">[3]</a>                     |
| Purity (Typical)  | ≥97%                                                          | <a href="#">[2]</a>                     |

| Solubility | Predicted to be soluble in methanol, acetone, and dichloromethane; insoluble in water. |[\[4\]](#) |

## Molecular Structure and Electronic Effects

The arrangement of substituents on the pyridine ring is key to the molecule's utility.

Caption: Structure of **6-Chloro-2-nitropyridin-3-ol** with key functional groups.

- Nitro Group (-NO<sub>2</sub>): As a powerful electron-withdrawing group, it significantly acidifies the hydroxyl proton and, more importantly, activates the pyridine ring for nucleophilic aromatic substitution (S<sub>n</sub>Ar).
- Chlorine Atom (-Cl): Serves as an excellent leaving group in S<sub>n</sub>Ar reactions, providing the primary site for synthetic modification.[\[5\]](#)

- Hydroxyl Group (-OH): Can act as a directing group, a proton donor, and a site for O-alkylation or O-acylation to further diversify the molecular scaffold.

## Synthesis Protocol: A Validated Approach

The synthesis of **6-Chloro-2-nitropyridin-3-ol** is reliably achieved through the nitration of a readily available precursor. The following protocol is based on established literature procedures and provides a high yield of the target compound.[\[6\]](#)

## Experimental Methodology

Objective: To synthesize **6-Chloro-2-nitropyridin-3-ol** via electrophilic nitration of 6-chloropyridin-3-ol (also known as 2-chloropyridin-5-ol).

### Materials:

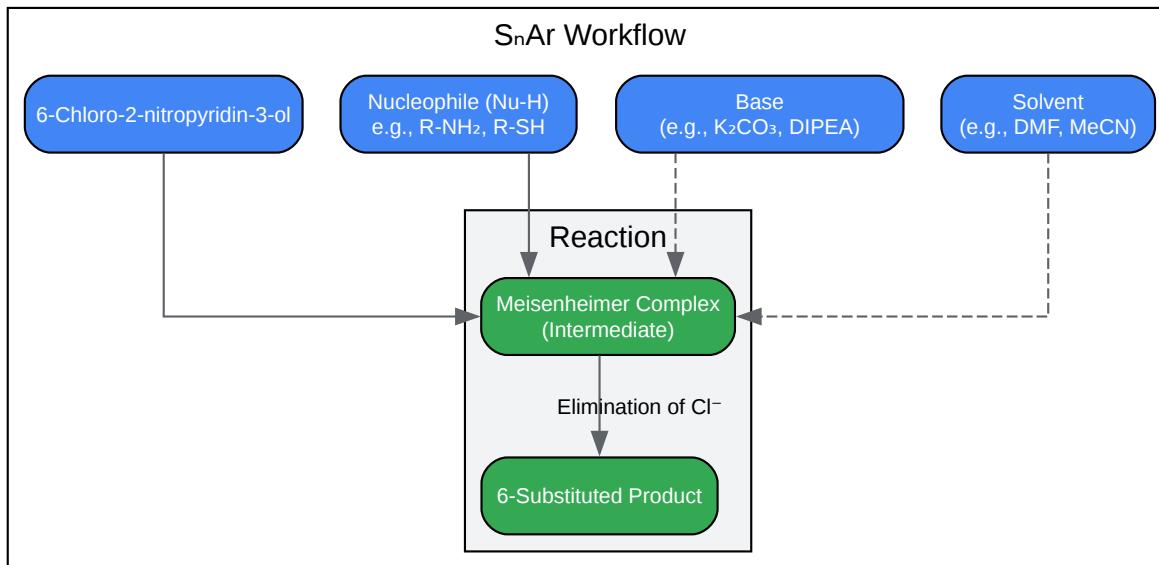
- 6-chloropyridin-3-ol (10 g, 77.2 mmol)
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ , 50 mL)
- Potassium Nitrate ( $\text{KNO}_3$ , 14 g, 138.4 mmol)
- Crushed Ice
- Deionized Water

### Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid (50 mL). Cool the flask in an ice-water bath to 0 °C.
- Substrate Addition: Slowly add 6-chloropyridin-3-ol (10 g) to the cooled sulfuric acid while stirring. Ensure the temperature remains below 10 °C.
- Nitration: Once the substrate is fully dissolved, begin the portion-wise addition of potassium nitrate (14 g). Maintain the internal temperature at 0 °C throughout the addition. Causality

Note: This slow, cooled addition is critical to control the exothermic nitration reaction and prevent unwanted side products.

- Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 16 hours to ensure the reaction goes to completion.
- Work-up and Isolation: Carefully pour the reaction mixture over a large volume of crushed ice. This will precipitate the product while quenching the reaction.
- Filtration and Drying: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any residual acid. Dry the solid thoroughly to obtain the final product.


Expected Yield: 10.5 g (78%).<sup>[6]</sup> Verification: Product identity can be confirmed by LCMS, which should show a peak corresponding to the expected molecular weight ( $m/z = 173.3$  [ $M - H^-$ ]).<sup>[6]</sup>

## Chemical Reactivity and Synthetic Applications

The true value of **6-Chloro-2-nitropyridin-3-ol** lies in its predictable and versatile reactivity, making it a cornerstone intermediate for constructing more complex molecules, particularly in pharmaceutical development.<sup>[5][7]</sup>

### Nucleophilic Aromatic Substitution ( $S_NAr$ )

This is the most significant reaction pathway for this molecule. The chloro group at the C6 position is highly activated for displacement by nucleophiles due to the strong electron-withdrawing effect of the nitro group at the C2 position.



[Click to download full resolution via product page](#)

Caption: Logical workflow for S<sub>n</sub>Ar reactions on **6-Chloro-2-nitropyridin-3-ol**.

This reaction is fundamental for introducing diversity. For example, reaction with various primary or secondary amines leads to the synthesis of 6-amino-2-nitropyridin-3-ol derivatives, a common scaffold in kinase inhibitors and other therapeutic agents.<sup>[8]</sup>

## Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, which dramatically alters the molecule's electronic properties and opens up new avenues for functionalization.

### Protocol for Nitro Group Reduction:

- Dissolve the 6-substituted-2-nitropyridin-3-ol derivative in a suitable solvent (e.g., ethyl acetate, ethanol).
- Add a reducing agent. Common choices include:
  - Catalytic Hydrogenation: H<sub>2</sub> gas with a Pd/C catalyst.

- Chemical Reduction: Stannous chloride ( $\text{SnCl}_2$ ) in acidic media (e.g., HCl) or iron (Fe) powder in acetic acid.<sup>[9]</sup>
- Monitor the reaction by TLC or LCMS until the starting material is consumed.
- Upon completion, filter the catalyst (if used) and perform an appropriate aqueous work-up to isolate the 2-aminopyridine product.

This transformation is crucial as the resulting 2-amino group can be used for cyclization reactions to form fused heterocyclic systems or for further derivatization.

## Spectroscopic and Analytical Characterization

While a public database of spectra for this specific compound is limited, its spectroscopic profile can be reliably predicted based on its structure and data from analogous compounds.

- $^1\text{H}$  NMR: Two doublets are expected in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the two adjacent protons on the pyridine ring. A broad singlet corresponding to the hydroxyl proton will also be present, with its chemical shift being solvent-dependent.
- $^{13}\text{C}$  NMR: Five distinct signals for the pyridine ring carbons are expected. The carbons attached to the nitro (C2) and chloro (C6) groups will be significantly downfield due to strong deshielding effects.
- IR Spectroscopy: Key stretches would include a broad O-H band ( $\sim 3200\text{-}3500\text{ cm}^{-1}$ ), strong asymmetric and symmetric N-O stretches for the nitro group ( $\sim 1550\text{ cm}^{-1}$  and  $\sim 1350\text{ cm}^{-1}$ ), and C-Cl stretches ( $\sim 700\text{-}800\text{ cm}^{-1}$ ).
- Mass Spectrometry (EI): The mass spectrum would show a molecular ion peak ( $\text{M}^+$ ) and, critically, an  $\text{M}+2$  peak approximately one-third the intensity of the  $\text{M}^+$  peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

## Safety, Handling, and Storage

As a nitroaromatic and chlorinated compound, **6-Chloro-2-nitropyridin-3-ol** requires careful handling.

- General Handling: Always handle in a well-ventilated chemical fume hood.[4][10] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4][11] Avoid creating dust.[10]
- Hazards: This compound is expected to be harmful if swallowed and cause skin and serious eye irritation.[4][12] It may also cause respiratory irritation.[4][10]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11] Keep away from incompatible materials such as strong oxidizing agents and acids.[4][10]

## Conclusion

**6-Chloro-2-nitropyridin-3-ol** is a potent and versatile chemical intermediate. Its value is derived from a well-defined reactivity profile that allows for selective, high-yield transformations at multiple sites on the molecule. The ability to perform nucleophilic aromatic substitutions and subsequent nitro group reductions makes it an ideal starting material for the synthesis of complex heterocyclic systems, particularly in the fields of medicinal chemistry and drug discovery. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is paramount for any scientist looking to leverage this powerful synthetic tool.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 6-Chloro-2-nitropyridin-3-ol | C5H3ClN2O3 | CID 53427716 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. echemi.com [echemi.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. nbinno.com [nbino.com]
- 6. 6-Chloro-3-hydroxy-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. 6-Chloro-2-methyl-3-nitropyridine | 22280-60-0 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physical and chemical properties of 6-Chloro-2-nitropyridin-3-ol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1465010#physical-and-chemical-properties-of-6-chloro-2-nitropyridin-3-ol\]](https://www.benchchem.com/product/b1465010#physical-and-chemical-properties-of-6-chloro-2-nitropyridin-3-ol)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)